Eletriptan-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

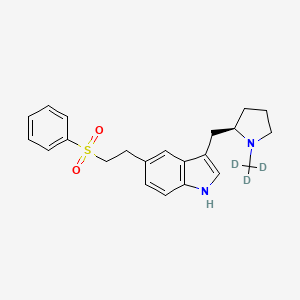

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVXXGRKLHYWKM-ZDRPVFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gold Standard: Deuterated Eletriptan as an Internal Standard in Bioanalytical Quantification

For Immediate Release

This technical guide provides an in-depth overview of the application of deuterated eletriptan as an internal standard for the quantitative analysis of eletriptan in biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and metabolism studies of eletriptan.

Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine headaches. Accurate and precise quantification of eletriptan in complex biological samples is crucial for assessing its efficacy and safety. The use of a stable isotope-labeled internal standard, such as deuterated eletriptan, is the gold standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

The Rationale for a Deuterated Internal Standard

An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with their heavier stable isotopes (e.g., deuterium, 13C, 15N), are considered the most effective for LC-MS/MS assays.[1][2] Deuterated eletriptan (e.g., Eletriptan-d5) is chemically identical to eletriptan, ensuring that it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[3][4] The mass difference allows for its distinction from the unlabeled analyte by the mass spectrometer, providing a reliable means to correct for variations in the analytical process.[1]

Experimental Methodology: A Representative LC-MS/MS Protocol

While specific published methods detailing the use of deuterated eletriptan are not widely available, a robust LC-MS/MS method can be established based on existing protocols for eletriptan quantification that utilize analogous internal standards.[5][6][7] The following protocol is a representative example.

1. Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of plasma sample, add 50 µL of the internal standard solution (e.g., Eletriptan-d5 in methanol).

-

Briefly vortex the sample.

-

Add 100 µL of a suitable buffer (e.g., 0.5 N sodium hydroxide) and vortex.

-

Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

-

Column: A C18 reversed-phase column is typically used for separation (e.g., Ascentis Express C18, 50 × 4.6 mm, 2.7 µm).[5][6]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common composition is 40:60 (v/v) 0.1% formic acid:methanol.[5][6]

-

Flow Rate: A flow rate of 0.5 mL/min is often employed.[5][6]

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

3. Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for eletriptan and its deuterated analog.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of the precursor ion (the protonated molecule, [M+H]+) to a specific product ion after collision-induced dissociation.

Quantitative Data and Method Validation

The following tables summarize typical quantitative parameters and validation results for an LC-MS/MS method for eletriptan. The values for deuterated eletriptan are projected based on its chemical structure and the principles of mass spectrometry.

Table 1: Mass Spectrometric Parameters for Eletriptan and Deuterated Eletriptan (Eletriptan-d5)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Eletriptan | 383.2 | 84.3 |

| Eletriptan-d5 | 388.2 | 84.3 or 89.3* |

*The product ion for Eletriptan-d5 would depend on the position of the deuterium labels. Assuming the fragmentation pattern is similar, the core fragment may or may not retain the deuterium atoms.

Table 2: Representative Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 250.0 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.996 |

| Intra-day Precision (%RSD) | 1.4 - 9.2% |

| Inter-day Precision (%RSD) | 4.4 - 5.5% |

| Accuracy | 96.8 - 103% |

| Recovery | > 85% |

Data adapted from a study using a structural analog as an internal standard.[5][6]

Visualizing the Workflow and Mechanism

Diagram 1: Bioanalytical Workflow for Eletriptan Quantification

Caption: A typical workflow for the quantification of eletriptan in plasma using a deuterated internal standard.

Diagram 2: Eletriptan's Signaling Pathway in Migraine Treatment

Caption: The signaling pathway of eletriptan, illustrating its agonist activity at 5-HT1B/1D receptors.

Conclusion

The use of deuterated eletriptan as an internal standard represents the most robust and reliable approach for the bioanalysis of eletriptan. Its ability to accurately correct for analytical variability ensures the generation of high-quality data essential for regulatory submissions and clinical decision-making. The methodologies and principles outlined in this guide provide a comprehensive framework for the development and validation of such assays.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. waters.com [waters.com]

- 5. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Eletriptan-d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability and storage conditions for Eletriptan-d3. Specific stability data for the deuterated form, this compound, is not extensively available in public literature. Therefore, this guide is largely based on the comprehensive stability and degradation studies conducted on its non-deuterated counterpart, Eletriptan hydrobromide. The structural similarity and the nature of deuterium substitution suggest that the stability profile of this compound will be highly comparable to that of Eletriptan hydrobromide.

Introduction

Eletriptan is a second-generation selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1] this compound is a deuterated analog of Eletriptan, where three hydrogen atoms on the N-methyl group of the pyrrolidine ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical assays. Understanding the stability and appropriate storage conditions of this compound is critical for ensuring its integrity and the accuracy of experimental results.

Recommended Storage Conditions

Based on the storage guidelines for the commercial Eletriptan hydrobromide product (Relpax®), the following storage conditions are recommended for this compound to maintain its long-term stability:

| Parameter | Recommended Condition |

| Temperature | Room temperature, 20°C to 25°C (68°F to 77°F) |

| Light | Protect from light |

| Moisture | Store in a dry place |

| Container | A well-closed container |

These conditions are intended to prevent degradation from thermal stress, photolysis, and hydrolysis.

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following sections summarize the stability of Eletriptan hydrobromide under various stress conditions, which is expected to be indicative of this compound's stability.

Summary of Forced Degradation Data

The following table summarizes the results from various forced degradation studies on Eletriptan hydrobromide.

| Stress Condition | Reagents and Duration | Observation |

| Acid Hydrolysis | 0.1 M to 1 M HCl, up to 24 hours at 40-75°C | Susceptible to degradation.[2][3] |

| Base Hydrolysis | 0.1 M to 1 M NaOH, up to 24 hours at 40-75°C | Susceptible to degradation.[2][3] |

| Oxidative Degradation | 3% to 15% H2O2, up to 48 hours | Generally stable; minimal to no degradation observed.[2][3] |

| Thermal Degradation | 60°C to 75°C, up to 24 hours (in solution and solid state) | Shows some degradation at elevated temperatures.[2] |

| Photolytic Degradation | Exposure to sunlight (e.g., 60,000-70,000 lux) for 24 hours | Degradation observed, indicating light sensitivity. |

Degradation Pathways

Eletriptan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][4] The major active metabolite is the N-demethylated form of Eletriptan.[1] Other minor metabolites include the N-oxide and the indole acetic acid derivative.[1] Under forced degradation conditions, various degradation products can be formed, though Eletriptan is noted to be relatively stable under oxidative stress.[2][3]

Figure 1: Simplified metabolic pathway of Eletriptan.

Experimental Protocols for Stability Testing

The development of a stability-indicating analytical method is crucial for accurately assessing the stability of a drug substance. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

Figure 2: Experimental workflow for forced degradation studies.

Example RP-HPLC Method Parameters

Several RP-HPLC methods have been developed and validated for the analysis of Eletriptan and its degradation products. The following table summarizes typical parameters from a published stability-indicating method.

| Parameter | Description |

| Column | Phenomenex Chromosil C18 (250 x 4.6mm, 5 µm) |

| Mobile Phase | Acetonitrile:Triethylamine (TEA):Tetrahydrofuran (THF) (50:25:25, v/v/v), pH adjusted to 6.3 with 1% orthophosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

| Retention Time | Approximately 4.85 min |

Another study utilized a C18 column with a mobile phase of methanol and a triethylamine (TEA) solution in water (pH 6.52) in a 30:70 (v/v) ratio, with detection at 225 nm.[2][3] These methods demonstrate the ability to separate Eletriptan from its degradation products, confirming their utility as stability-indicating assays.

Conclusion

While specific stability data for this compound is not widely published, the extensive information available for Eletriptan hydrobromide provides a strong basis for its handling and storage. This compound is expected to be stable when stored at room temperature, protected from light and moisture. It is susceptible to degradation under acidic, basic, photolytic, and thermal stress, but shows high stability against oxidation. For quantitative analysis and stability studies, a validated stability-indicating RP-HPLC method is recommended. Researchers and drug development professionals should adhere to these guidelines to ensure the integrity and reliability of this compound in their studies.

References

- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Eletriptan-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Eletriptan-d3, a deuterated isotopologue of the selective serotonin 5-HT1B/1D receptor agonist, Eletriptan. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Core Compound Data: this compound

A summary of the key chemical identifiers and properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 1287040-94-1 | |

| Molecular Formula | C22H23D3N2O2S | |

| Molecular Weight | 385.54 g/mol | [1] |

| Synonyms | 3-[[(2R)-1-Methyl-d3-2-pyrrolidinyl]methyl]-5-[2-(phenylsulfonyl)ethyl]-1H-indole, UK-116044-d3, Relpax-d3 | |

| IUPAC Name | 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole | [1] |

Mechanism of Action and Signaling Pathways

Eletriptan is a potent and selective agonist for the serotonin 5-HT1B and 5-HT1D receptors. Its therapeutic effect in the treatment of migraine is attributed to two primary mechanisms:

-

Cranial Vasoconstriction : Activation of 5-HT1B receptors located on the smooth muscle cells of intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.

-

Inhibition of Neuronal Signaling : Agonism at 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are implicated in the generation of migraine pain.

Both 5-HT1B and 5-HT1D receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins of the Gi/o family. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Below are diagrams illustrating the primary signaling pathway of Eletriptan and a logical workflow for its characterization.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay for 5-HT1B Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT1B receptor.

Materials:

-

Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1B receptor.

-

Radioligand: [3H]-GR125743 or another suitable 5-HT1B/1D radioligand.

-

Non-specific Ligand: 10 µM Serotonin or unlabeled Eletriptan.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM serotonin (for non-specific binding) or this compound dilution.

-

50 µL of radioligand at a final concentration close to its Kd.

-

100 µL of cell membrane preparation (5-20 µg of protein per well).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.

Functional cAMP Assay for Gi-coupled Receptors

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a functional consequence of 5-HT1B/1D receptor activation.[2]

Materials:

-

Cells: CHO or HEK293 cells expressing the human 5-HT1B or 5-HT1D receptor.

-

Stimulation Buffer: HBSS or DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

-

cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with stimulation buffer.

-

Prepare serial dilutions of this compound in stimulation buffer.

-

Add the this compound dilutions to the cells and pre-incubate for 15 minutes at 37°C.

-

Add forskolin (final concentration of 1-10 µM, to be optimized) to all wells except the basal control.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate a concentration-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.

In Vitro CGRP Release Assay from Trigeminal Neurons

This protocol assesses the ability of this compound to inhibit the release of CGRP from cultured trigeminal ganglion neurons, a key mechanism in its anti-migraine effect.[3][4][5]

Materials:

-

Primary Trigeminal Ganglion Cultures: Isolated from neonatal or adult rodents.

-

Release Buffer: Krebs-Ringer-HEPES buffer.

-

Depolarizing Agent: 60 mM KCl to stimulate neurotransmitter release.

-

CGRP ELISA Kit.

Procedure:

-

Culture trigeminal ganglion neurons for 5-7 days.

-

Wash the cells twice with release buffer.

-

Pre-incubate the cells with various concentrations of this compound for 20-30 minutes.

-

Stimulate CGRP release by replacing the medium with release buffer containing 60 mM KCl (with or without this compound) for 10 minutes. A control group without KCl stimulation is used to measure basal release.

-

Collect the supernatant for CGRP measurement.

-

Quantify the amount of CGRP in the supernatant using a CGRP ELISA kit according to the manufacturer's instructions.

-

Express the results as a percentage of KCl-stimulated CGRP release and determine the inhibitory effect of this compound.

Conclusion

This compound serves as a valuable tool for pharmacokinetic and metabolic studies of Eletriptan. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of its binding affinity, functional activity, and physiological effects at the cellular level. These methods are fundamental for researchers in pharmacology and drug development investigating the therapeutic potential of 5-HT1B/1D receptor agonists.

References

- 1. This compound | C22H26N2O2S | CID 71316312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]

- 4. Activation of TRPV1 Mediates Calcitonin Gene-Related Peptide Release, Which Excites Trigeminal Sensory Neurons and Is Attenuated by a Retargeted Botulinum Toxin with Anti-Nociceptive Potential | Journal of Neuroscience [jneurosci.org]

- 5. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for Eletriptan-d3

An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for Eletriptan-d3, a deuterated analog of the migraine therapeutic, Eletriptan. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on supplier specifications, analytical methodologies, and the core signaling pathways associated with Eletriptan's mechanism of action.

Commercial Supplier Specifications for this compound

For researchers sourcing this compound for analytical or research purposes, several commercial suppliers provide this stable isotope-labeled compound. The following table summarizes key quantitative data from a selection of suppliers. It is important to note that product specifications can change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Notes |

| MedChemExpress | This compound | 1287040-94-1 | C₂₂H₂₃D₃N₂O₂S | 385.54 | Not specified | Not specified | Labeled Eletriptan hydrobromide. |

| Pharmaffiliates | This compound | 1287040-94-1 | C₂₂H₂₃D₃N₂O₂S | 385.54 | Not specified | Not specified | Labeled Eletriptan, a serotonin 5-HT1B/1D receptor agonist. |

| Axios Research | rac-Eletriptan-d3 HBr | Not Available | C₂₂H₂₃D₃N₂O₂S·HBr | 385.54 + 80.91 | Not specified | Not specified | Used as a reference standard. |

| Sussex Research | Eletriptan-d5 | 1126745-65-0 | C₂₂H₂₁D₅N₂O₂S·HCl | 424.01 | >95% (HPLC) | >95% | Note: This is Eletriptan-d5. Data for d3 was not available. |

Mechanism of Action and Signaling Pathway

Eletriptan is a selective agonist for the serotonin 5-HT1B and 5-HT1D receptors. Its therapeutic effect in the treatment of acute migraine is attributed to two primary mechanisms:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of intracranial blood vessels leads to their constriction. This counteracts the vasodilation that is characteristic of a migraine attack.

-

Inhibition of Neurogenic Inflammation: Eletriptan stimulates 5-HT1D receptors on presynaptic trigeminal nerve endings. This activation inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are key mediators of the pain and inflammation associated with migraines.

The following diagram illustrates the proposed signaling pathway for Eletriptan.

Caption: Eletriptan's dual action on 5-HT1B and 5-HT1D receptors to alleviate migraine.

Experimental Protocols: Analytical Methods for Eletriptan

The quantification and analysis of Eletriptan, and by extension its deuterated isotopologues like this compound, are crucial for research and quality control. This compound is often employed as an internal standard in mass spectrometry-based assays due to its similar chemical properties to the unlabeled drug, but distinct mass. Several analytical techniques have been reported for the determination of Eletriptan in various matrices.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of Eletriptan is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Objective: To separate and quantify Eletriptan in bulk drug or pharmaceutical formulations.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 column is typically used as the stationary phase (e.g., Alligent-1100 C18 or Phenomenex Chromosil C18).

-

Mobile Phase: A mixture of organic solvents and aqueous buffers. A representative mobile phase could consist of Acetonitrile, Triethylamine (TEA), and Tetrahydrofuran (THF) in a ratio of 50:25:25 (v/v/v), with the pH adjusted to 6.3 using orthophosphoric acid.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection is commonly performed at a wavelength of 228 nm or 234 nm.

-

Quantification: The concentration of Eletriptan is determined by comparing the peak area of the sample to that of a standard of known concentration. Linearity is often established in a range such as 30-100 µg/mL.

The following diagram outlines a general workflow for the HPLC analysis of Eletriptan.

An In-depth Technical Guide to the Safety Data of Eletriptan-d3

For Researchers, Scientists, and Drug Development Professionals

Section 1: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Eletriptan and its deuterated form, Eletriptan-d3. This data is essential for understanding the compound's behavior in various experimental and environmental settings.

| Property | Eletriptan | This compound | Data Source(s) |

| Molecular Formula | C₂₂H₂₆N₂O₂S | C₂₂H₂₃D₃N₂O₂S | [1][2] |

| Molecular Weight | 382.5 g/mol | 385.5 g/mol | [1][3] |

| IUPAC Name | 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | 5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole | [1][3] |

| Appearance | Yellow Foam | Not specified | [4] |

| Solubility | Readily soluble in water (as hydrobromide salt) | Not specified | [5] |

| Log P | 3.9 (experimental), 1.78 to 4.1 (predicted) | 4.1 (predicted) | [1][2] |

| Half-life | Approximately 4 hours | Not specified | [6][7] |

| Bioavailability | Approximately 50% | Not specified | [7][8] |

Section 2: Toxicological Data

The toxicological profile of Eletriptan provides critical insights into its potential hazards. The following table is a compilation of data from various safety data sheets.

| Toxicity Endpoint | Observation | Data Source(s) |

| Acute Oral Toxicity | Harmful if swallowed.[9] At 1000 mg/kg, death occurred in mice and rats, preceded by signs of central nervous system effects. | [9][10] |

| Eye Irritation | Causes serious eye damage.[9] May be irritating to eyes based on intranasal and subcutaneous studies. | [9][10] |

| Skin Irritation | Generally does not irritate the skin. Dust may cause irritation to cut or abraded skin. | [9][10] |

| Inhalation Toxicity | High doses of eletriptan hemisulfate via intranasal installation in rats and dogs caused adverse effects. Dust may cause irritation. | [10] |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. | [10] |

| Environmental Hazards | Toxic to aquatic life with long-lasting effects. | [9][10] |

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological studies are not fully described in the available safety data sheets. However, the documents allude to standard methodologies. For instance, acute toxicity is likely determined using standard OECD guidelines (e.g., OECD 420, 423, or 425 for oral toxicity). These protocols typically involve the administration of the substance to animals (commonly rats or mice) at various dose levels to determine the LD50 (the dose lethal to 50% of the test population). Observations of clinical signs of toxicity and post-mortem examinations are also standard procedures.

For eye and skin irritation studies, methods similar to OECD Guidelines 405 (Acute Eye Irritation/Corrosion) and 404 (Acute Dermal Irritation/Corrosion) are generally employed, often using rabbits as the test subjects.

Section 4: Mechanism of Action and Signaling Pathway

Eletriptan is a selective serotonin receptor agonist with a high affinity for the 5-HT(1B) and 5-HT(1D) receptors.[7][8] Its therapeutic effect in the treatment of migraines is attributed to three key actions:

-

Vasoconstriction of Cranial Blood Vessels: Agonism of 5-HT(1B) receptors on the smooth muscle of cranial blood vessels leads to their constriction, counteracting the vasodilation associated with migraine pain.[7][8]

-

Inhibition of Pro-inflammatory Neuropeptide Release: Activation of 5-HT(1D) receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP and substance P.[7]

-

Inhibition of Central Pain Transmission: Eletriptan is thought to modulate pain signal transmission within the trigeminal nucleus caudalis in the brainstem.[7]

The primary metabolism of Eletriptan is mediated by the cytochrome P450 enzyme CYP3A4.[5][8]

Caption: Eletriptan's mechanism of action in migraine relief.

Section 5: Exposure Controls and Personal Protection

When handling this compound in a research or occupational setting, it is crucial to adhere to the following safety measures to minimize exposure.

| Control Parameter | Recommendation | Data Source(s) |

| Engineering Controls | Use adequate ventilation. If dust is generated, use process enclosures or local exhaust ventilation. | [10][11] |

| Respiratory Protection | For consumer use, no special precautions are necessary. In an occupational setting, if engineering controls are insufficient, use an approved respirator. | [11][12] |

| Hand Protection | Wear suitable gloves. | [12] |

| Eye/Face Protection | If splashes are likely, wear safety glasses with side-shields. | [12] |

| Skin and Body Protection | Wear suitable protective clothing. | [12] |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [12][13] |

Section 6: First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken.

| Exposure Route | First Aid Measure | Data Source(s) |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [10] |

| Skin Contact | Wash skin with soap and water. Remove contaminated clothing. | [10] |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes. Get medical attention. | [10] |

| Ingestion | Get medical attention immediately. Do not induce vomiting unless directed by medical personnel. | [10] |

Section 7: Stability and Reactivity

| Parameter | Information | Data Source(s) |

| Stability | Stable under normal conditions. | [10] |

| Conditions to Avoid | Fine particles (dust and mists) may fuel fires/explosions. | [10][11] |

| Incompatible Materials | Strong oxidizers. | [10] |

| Hazardous Decomposition Products | Emits toxic fumes of carbon monoxide, carbon dioxide, oxides of nitrogen, sulfur oxides, and other sulfur- and bromine-containing compounds upon combustion. | [11] |

Section 8: Logical Workflow for Handling and Safety Assessment

The following diagram illustrates a logical workflow for the safe handling and risk assessment of this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet. Always refer to the specific SDS provided by the supplier for the most accurate and up-to-date information.

References

- 1. This compound | C22H26N2O2S | CID 71316312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eletriptan - Wikipedia [en.wikipedia.org]

- 3. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Eletriptan | 143322-58-1 [chemicalbook.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]

- 8. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.pfizer.com [cdn.pfizer.com]

- 11. ajantapharmausa.com [ajantapharmausa.com]

- 12. viatris.com [viatris.com]

- 13. biosynth.com [biosynth.com]

A Technical Guide to the Pharmacokinetics of Eletriptan and the Prospective Profile of Eletriptan-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacokinetics of Eletriptan based on publicly available data. Direct comparative pharmacokinetic data for Eletriptan-d3 is not currently available in the public domain. Therefore, the discussion of this compound is based on the established scientific principles of the deuterium effect on drug metabolism.

Introduction

Eletriptan is a second-generation selective serotonin 5-HT1B/1D receptor agonist, widely prescribed for the acute treatment of migraine headaches.[1][2] Its efficacy is attributed to its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[1][2] A key area of interest in drug development is the modification of existing molecules to enhance their pharmacokinetic profiles, leading to improved efficacy, safety, and patient compliance. One such strategy is deuteration, the substitution of hydrogen atoms with their heavier isotope, deuterium. This guide provides an in-depth comparison of the known pharmacokinetics of Eletriptan and the projected pharmacokinetic profile of its deuterated analog, this compound.

Pharmacokinetics of Eletriptan

Eletriptan is rapidly absorbed after oral administration, with a mean absolute bioavailability of approximately 50%.[1][2][3] Peak plasma concentrations (Tmax) are typically reached within 1.5 to 2 hours.[1][2] The pharmacokinetic parameters of Eletriptan are summarized in the table below.

Quantitative Pharmacokinetic Data for Eletriptan

| Parameter | Value | Reference |

| Bioavailability | ~50% | [1][2][3] |

| Tmax (Time to Peak Plasma Concentration) | 1.5 - 2.0 hours | [1][2] |

| Cmax (Maximum Plasma Concentration) | Dose-dependent | [4] |

| AUC (Area Under the Curve) | Dose-dependent | [4] |

| Terminal Elimination Half-life (t½) | ~4 hours | [2][3] |

| Plasma Protein Binding | ~85% | [3] |

Note: Cmax and AUC are dose-dependent. For instance, in one study, single oral doses of 20 mg, 40 mg, and 80 mg resulted in mean Cmax values of approximately 46, 102, and 188 ng/mL, respectively.

The Deuterium Effect and the Projected Pharmacokinetics of this compound

Deuteration is a strategy used in drug development to alter the metabolic profile of a compound. The bond between deuterium and carbon (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of C-H bonds is often the rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, replacing hydrogen with deuterium at a metabolic "soft spot" can slow down the rate of metabolism. This is known as the kinetic isotope effect.

Eletriptan is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][3] The major metabolic pathway is N-demethylation of the pyrrolidine ring. Strategic deuteration at this site (to create this compound) would be expected to slow down this metabolic process.

Projected Impact of Deuteration on Eletriptan's Pharmacokinetics

| Parameter | Projected Change for this compound | Rationale |

| Bioavailability | Potentially Increased | Reduced first-pass metabolism by CYP3A4. |

| Tmax | Likely Unchanged | Absorption is generally not affected by deuteration. |

| Cmax | Potentially Increased | Slower metabolism could lead to higher peak concentrations. |

| AUC | Potentially Increased | Reduced clearance would lead to greater overall drug exposure. |

| Terminal Elimination Half-life (t½) | Potentially Prolonged | Slower metabolic clearance would extend the time the drug remains in the body. |

Experimental Protocols

In Vivo Pharmacokinetic Study of Eletriptan in Humans

Objective: To determine the pharmacokinetic profile of a single oral dose of Eletriptan in healthy volunteers.

Study Design: An open-label, single-dose, crossover study.

Subjects: Healthy adult male and female volunteers.

Procedure:

-

Subjects fast overnight before drug administration.

-

A single oral dose of Eletriptan (e.g., 40 mg) is administered with water.

-

Serial blood samples are collected at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose into tubes containing an anticoagulant.

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Plasma concentrations of Eletriptan are determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism of Eletriptan using Human Liver Microsomes

Objective: To determine the metabolic stability of Eletriptan in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

Eletriptan

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard

Procedure:

-

Prepare an incubation mixture containing human liver microsomes and phosphate buffer.

-

Pre-warm the mixture to 37°C.

-

Add Eletriptan to the mixture at a specified concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is taken and the reaction is terminated by adding cold acetonitrile containing an internal standard.

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of Eletriptan.

-

The rate of disappearance of Eletriptan is used to calculate the in vitro half-life and intrinsic clearance.

Bioanalytical Method for Eletriptan in Human Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of Eletriptan in human plasma.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Eletriptan and an internal standard.

Sample Preparation:

-

Protein precipitation: Plasma samples are treated with a precipitating agent (e.g., acetonitrile or methanol) to remove proteins.

-

Liquid-liquid extraction or solid-phase extraction can also be employed for cleaner samples.

-

The resulting extract is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

Validation: The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.[5]

Visualizations

Caption: Mechanism of action of Eletriptan in migraine.

Caption: Metabolic pathway of Eletriptan.

Caption: Theoretical impact of deuteration on Eletriptan's metabolism.

References

- 1. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Eletriptan: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling of Eletriptan for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eletriptan is a second-generation triptan, a selective serotonin 5-HT1B/1D receptor agonist, widely used in the acute treatment of migraine.[1] To elucidate its pharmacokinetic profile, metabolic fate, and mechanism of action at the molecular level, isotopically labeled eletriptan is an indispensable tool for researchers. This technical guide provides a comprehensive overview of the strategies and methodologies for the isotopic labeling of eletriptan with carbon-14, tritium (³H), and deuterium (²H), intended for use in drug metabolism and pharmacokinetic (DMPK) studies, receptor binding assays, and as internal standards for quantitative bioanalysis.

Isotopic Labeling Strategies for Eletriptan

The choice of isotope and labeling position is crucial and depends on the intended application. Carbon-14 is often the isotope of choice for in vivo studies in humans due to its long half-life and the ability to trace the entire carbon skeleton of the molecule.[2][3] Tritium, with its high specific activity, is ideal for in vitro receptor binding assays and autoradiography.[4] Deuterium labeling is primarily employed to synthesize internal standards for mass spectrometry-based quantification, allowing for precise and accurate measurement of eletriptan in biological matrices.

Carbon-14 Labeling

The synthesis of [¹⁴C]eletriptan would strategically incorporate the ¹⁴C label into a metabolically stable position of the molecule to ensure the radiolabel is not lost during biotransformation. Based on the known metabolism of eletriptan, which primarily involves N-demethylation of the pyrrolidine ring and oxidation of the indole ring, a suitable position for labeling would be within the core indole structure or the phenylsulfonyl ethyl side chain.[5][6]

A potential synthetic approach could involve a Heck reaction using a [¹⁴C]-labeled phenyl vinyl sulfone or a precursor to the indole ring. The general synthesis of eletriptan often involves the coupling of a 5-bromoindole derivative with phenyl vinyl sulfone.[7][8] A plausible strategy for [¹⁴C]eletriptan would be to synthesize [¹⁴C]phenyl vinyl sulfone and use it in the established synthetic route.

Hypothetical Experimental Workflow for [¹⁴C]Eletriptan Synthesis

Tritium ([³H]) Labeling

[³H]Eletriptan has been successfully synthesized and utilized in receptor binding studies to characterize its interaction with 5-HT1B and 5-HT1D receptors. While the exact synthetic protocol is not publicly available, tritium labeling is often achieved through catalytic tritium exchange on a suitable precursor or by reduction of a double bond or a carbonyl group with tritium gas. Given the structure of eletriptan, a possible route could involve the reduction of an unsaturated precursor of the phenylsulfonyl ethyl side chain with tritium gas.

Experimental Data from [³H]Eletriptan Binding Studies

| Parameter | 5-HT1D Receptor | 5-HT1B Receptor | Reference |

| KD (nM) | 0.92 | 3.14 | [7] |

| Kon (min⁻¹ nM⁻¹) | 0.249 | Not determined | [7] |

| Koff (min⁻¹) | 0.027 | Not determined | [7] |

KD: Dissociation constant; Kon: Association rate constant; Koff: Dissociation rate constant.

Deuterium (²H) Labeling

Deuterium-labeled eletriptan is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification due to its similar physicochemical properties to the unlabeled analyte, but distinct mass. The synthesis of a deuterated analog typically involves the introduction of deuterium atoms in a position that is not subject to metabolic exchange. For eletriptan, the N-methyl group on the pyrrolidine ring or aromatic positions on the phenyl ring are potential sites for deuteration.

A common method for introducing a deuterated methyl group is to use a deuterated methylating agent, such as [D₃]methyl iodide, in the final step of the synthesis of the pyrrolidine ring precursor.

Hypothetical Experimental Protocol for the Synthesis of [D₃]-N-methyl Eletriptan Precursor

-

Synthesis of the Des-methyl Pyrrolidine Precursor: Synthesize the (R)-2-((1H-indol-3-yl)methyl)pyrrolidine core structure using established methods.

-

Deuterated Methylation: React the secondary amine of the pyrrolidine ring with [D₃]methyl iodide in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile).

-

Purification: Purify the resulting [D₃]-N-methyl pyrrolidine precursor using column chromatography.

-

Final Assembly: Couple the deuterated precursor with the phenylsulfonyl ethyl side chain to yield [D₃]eletriptan.

Eletriptan's Mechanism of Action and Signaling Pathway

Eletriptan exerts its therapeutic effect through agonism at 5-HT1B and 5-HT1D receptors.[5] These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[9] Activation of these receptors leads to two primary downstream effects that are believed to contribute to the alleviation of migraine:

-

Vasoconstriction of Cranial Blood Vessels: Activation of 5-HT1B receptors on smooth muscle cells of dilated intracranial arteries leads to vasoconstriction.[1]

-

Inhibition of Neurogenic Inflammation: Activation of 5-HT1D receptors on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP).[1]

The intracellular signaling cascade initiated by eletriptan binding to 5-HT1B/1D receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] Furthermore, studies have shown that these receptors can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][10]

Signaling Pathway of Eletriptan

Application of Isotopically Labeled Eletriptan in Research

Pharmacokinetic and Metabolism Studies

Radiolabeled eletriptan, particularly with carbon-14, is essential for absorption, distribution, metabolism, and excretion (ADME) studies. These studies provide critical information on the drug's fate in the body, helping to identify metabolites and determine routes of elimination. A study in rats using radiolabeled eletriptan showed that the radioactivity was prolonged in melanin-containing tissues like the retina.[11]

Quantitative Bioanalysis

Deuterium-labeled eletriptan serves as an excellent internal standard for quantitative analysis of the drug in biological samples by LC-MS/MS.[12] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of drug concentrations, which is crucial for pharmacokinetic studies.

Conclusion

References

- 1. US8633239B2 - Process for the preparation of eletriptan - Google Patents [patents.google.com]

- 2. moravek.com [moravek.com]

- 3. almacgroup.com [almacgroup.com]

- 4. openmedscience.com [openmedscience.com]

- 5. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Eletriptan | C22H26N2O2S | CID 77993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of compounds related to the anti-migraine drug eletriptan hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Eletriptan in Human Plasma using Eletriptan-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Eletriptan in human plasma. The use of a stable isotope-labeled internal standard, Eletriptan-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1] The described method is suitable for pharmacokinetic studies and high-throughput bioanalysis.

Introduction

Eletriptan is a second-generation selective serotonin (5-HT) 1B/1D receptor agonist used for the acute treatment of migraine headaches.[2] To characterize its pharmacokinetic profile, a reliable and sensitive analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a deuterated internal standard, such as this compound, which co-elutes with the analyte, is the preferred approach to correct for variations during sample preparation and analysis, thereby improving data quality.[1] This document provides a detailed protocol for the determination of Eletriptan in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Eletriptan hydrobromide (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Stock and Working Solutions

-

Eletriptan Stock Solution (1 mg/mL): Accurately weigh and dissolve Eletriptan hydrobromide in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare working solutions of Eletriptan and this compound by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v).

Sample Preparation

A protein precipitation method is employed for sample preparation:

-

To 100 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL).

-

Vortex mix for 30 seconds.

-

Add 350 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution suitable for separation (e.g., 60% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

Mass Spectrometry:

| Parameter | Condition |

| Instrument | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Eletriptan: m/z 383.2 → 84.3This compound: m/z 386.2 → 84.3 (predicted) |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500 °C |

| Ion Spray Voltage | 5500 V |

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized below. The following data is representative of typical performance for Eletriptan assays, although not specifically using this compound.

Table 1: Representative Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 0.5 - 250 ng/mL[1][3] |

| Correlation Coefficient (r²) | ≥ 0.99[1][3] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][3] |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ)[1][3] |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ)[1][3] |

| Recovery | Consistent and reproducible across the concentration range |

| Matrix Effect | Minimized by the use of a deuterated internal standard[1] |

| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative)[3] |

Results and Discussion

The use of a deuterated internal standard like this compound is crucial for mitigating ion suppression or enhancement, which are common challenges in LC-MS/MS analysis of complex biological samples.[1] The stable isotope-labeled internal standard has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample extraction, chromatography, and ionization.[1] This leads to a more accurate and precise quantification of the analyte.

The described protein precipitation method is a simple and rapid technique for sample preparation, making it suitable for high-throughput analysis. The chromatographic conditions are optimized to achieve a good peak shape and separation from endogenous plasma components. The MRM transitions are highly selective for Eletriptan and this compound, ensuring the specificity of the method.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Eletriptan in human plasma by LC-MS/MS using this compound as an internal standard. The method is sensitive, selective, and reliable, making it well-suited for pharmacokinetic studies and other applications requiring the accurate measurement of Eletriptan in a biological matrix.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Eletriptan.

Caption: Role of this compound as an internal standard.

References

- 1. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regional distribution of unbound eletriptan and sumatriptan in the CNS and PNS in rats: implications for a potential central action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Quantitative Analysis of Eletriptan in Biological Matrices Using a Deuterated Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of eletriptan in biological matrices, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol leverages a stable isotope-labeled internal standard, Eletriptan-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and other applications in drug development.

Introduction

Eletriptan is a second-generation triptan, a selective serotonin 5-HT(1B/1D) receptor agonist, indicated for the acute treatment of migraine headaches.[1][2] Accurate quantification of eletriptan in biological samples is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3][4] The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.

Mechanism of Action: 5-HT(1B/1D) Receptor Agonism

Eletriptan exerts its therapeutic effect by acting as an agonist at serotonin 5-HT(1B) and 5-HT(1D) receptors.[1][5] These receptors are found on intracranial blood vessels and sensory nerve endings of the trigeminal system.[5] Activation of 5-HT(1B) receptors on vascular smooth muscle leads to the constriction of dilated cerebral arteries, a key factor in migraine pain.[1] Simultaneously, agonism at 5-HT(1D) receptors on presynaptic trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, which are involved in the inflammatory cascade of a migraine attack.[1]

Quantitative Data Summary

The following tables summarize typical validation and pharmacokinetic parameters obtained from the quantitative analysis of eletriptan in human plasma using LC-MS/MS.

Table 1: LC-MS/MS Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 250.0 ng/mL | [3][4] |

| Correlation Coefficient (r²) | ≥ 0.996 | [3][4] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [3] |

| Intra-day Precision (%CV) | 1.4 - 9.2% | [3][4] |

| Inter-day Precision (%CV) | 4.4 - 5.5% | [3][4] |

| Intra-day Accuracy | 96.8 - 103% | [3][4] |

| Inter-day Accuracy | 98.5 - 99.8% | [3][4] |

Table 2: Pharmacokinetic Parameters of Eletriptan in Healthy Volunteers (40 mg Oral Dose)

| Parameter | Mean Value | Unit |

| Cmax (Maximum Plasma Concentration) | 130.4 ± 45.2 | ng/mL |

| Tmax (Time to Cmax) | 1.7 ± 0.8 | hours |

| AUC(0-t) (Area Under the Curve) | 598.6 ± 171.3 | ng·h/mL |

| AUC(0-inf) | 654.8 ± 189.7 | ng·h/mL |

| t1/2 (Elimination Half-life) | 4.4 ± 1.1 | hours |

Experimental Protocols

The following protocols describe the sample preparation and LC-MS/MS analysis for the quantification of eletriptan in plasma.

Materials and Reagents

-

Eletriptan reference standard

-

This compound internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Extraction solvent (e.g., diethyl ether, methyl tert-butyl ether)

-

Reconstitution solution (e.g., 50:50 methanol:water)

Sample Preparation

Two common methods for sample preparation are liquid-liquid extraction (LLE) and protein precipitation (PPT).

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).

-

Vortex briefly to mix.

-

Add 100 µL of 0.5 N sodium hydroxide and vortex.

-

Add 1 mL of extraction solvent (e.g., diethyl ether).

-

Vortex for 5-10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of reconstitution solution.

-

Vortex to dissolve the residue.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile.

-

Vortex vigorously for 2 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of reconstitution solution.

-

Vortex to dissolve the residue.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions. These should be optimized for the specific instrumentation used.

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC Column | C18 column (e.g., Ascentis Express C18, 50 x 4.6 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium Acetate |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Isocratic (e.g., 40:60 v/v A:B) or a suitable gradient |

| Flow Rate | 0.5 - 0.8 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Eletriptan MRM Transition | m/z 383.2 → 84.3 |

| This compound MRM Transition | m/z 386.2 → 84.3 (Predicted) |

| Dwell Time | 100 - 200 ms |

| Collision Energy | Optimized for the specific instrument |

| Ion Source Temperature | 500 - 550°C |

Note on this compound MRM Transition: The precursor ion for this compound is predicted based on the addition of three daltons for the three deuterium atoms. The product ion is expected to be the same as for unlabeled eletriptan, as the deuterium labeling is typically on the N-methyl group, which is not part of the common fragment ion. This should be confirmed experimentally during method development.

Experimental Workflow

The overall workflow for the quantitative analysis of eletriptan is depicted in the following diagram.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of eletriptan in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol well-suited for a range of research and development applications, from preclinical pharmacokinetic studies to clinical bioequivalence trials. Proper method validation is essential to ensure the quality and reliability of the generated data.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Eletriptan using Eletriptan-d3 as an Internal Standard

AN-HPLC-2025-01

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Eletriptan, a second-generation triptan used in the treatment of migraine headaches. The method utilizes Eletriptan-d3 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence studies, and routine quality control of pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation procedures, and validation parameters.

Introduction

Eletriptan is a selective serotonin 5-HT1B/1D receptor agonist. Accurate and precise quantification of Eletriptan in various matrices is crucial for drug development, clinical trials, and quality assurance. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using mass spectrometry detection, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response. This application note provides a comprehensive protocol for the development and validation of an HPLC method coupled with tandem mass spectrometry (MS/MS) for the determination of Eletriptan.

Experimental

Materials and Reagents

-

Eletriptan hydrobromide reference standard (Purity ≥ 99.5%)

-

This compound internal standard (Purity ≥ 99%, Deuterium incorporation ≥ 98%)

-

Formic acid (LC-MS grade)[4]

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (sourced from an accredited blood bank)

Instrumentation and Chromatographic Conditions

A validated HPLC system coupled with a triple quadrupole mass spectrometer was used for this analysis. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Column | Phenomenex Chromosil C18 (250 mm x 4.6 mm, 5 µm) or equivalent[1] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 5 min, hold at 80% B for 2 min, return to 20% B and equilibrate for 3 min |

| Flow Rate | 1.0 mL/min[1][2] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Eletriptan: m/z 383.2 → 194.1this compound: m/z 386.2 → 197.1 |

| Detection Wavelength (for UV) | For methods without MS detection, a UV detector can be used at 225 nm.[6][7] |

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eletriptan hydrobromide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Eletriptan stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL).

Sample Preparation Protocol (for Plasma Samples)

A protein precipitation method is employed for the extraction of Eletriptan and this compound from human plasma.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank.

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Method Validation Summary

The developed HPLC-MS/MS method was validated according to the FDA and ICH guidelines. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 103.2% |

| Precision (% RSD) | Intra-day: < 5%Inter-day: < 7% |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Matrix Effect | Minimal, compensated by the internal standard |

| Stability | Stable for 24 hours at room temperature and through 3 freeze-thaw cycles.[8] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of the HPLC method development and the signaling pathway of Eletriptan.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. [PDF] RP-HPLC Method for the Estimation of Eletriptan in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]

- 4. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. crpsonline.com [crpsonline.com]

- 8. LC-MS/MS determination of eletriptan in rabbit plasma for pharmacokinetics. [wisdomlib.org]

Application Note: High-Throughput Analysis of Eletriptan in Human Plasma by LC-MS/MS using Eletriptan-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Eletriptan in human plasma. Eletriptan-d3 is employed as the internal standard to ensure accuracy and precision. The method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation. The mass spectrometric detection is performed on a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Eletriptan.

Introduction

Eletriptan is a second-generation selective serotonin (5-HT) receptor agonist used in the treatment of migraine headaches. Accurate and reliable quantification of Eletriptan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the determination of Eletriptan in human plasma using LC-MS/MS with its deuterated analog, this compound, as the internal standard. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the overall method performance.

Experimental

Materials and Reagents

-

Eletriptan hydrobromide (Reference Standard)

-

This compound (Internal Standard)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Formic acid (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Parameters

A summary of the liquid chromatography conditions is presented in Table 1.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC Column | Ascentis Express C18, 50 x 4.6 mm, 2.7 µm[1] |

| Mobile Phase | 0.1% Formic acid in water:Methanol (40:60, v/v)[1] |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Autosampler Temp | 10 °C |

| Run Time | Approximately 3 minutes |

Mass Spectrometry Parameters

The mass spectrometer was operated in the positive electrospray ionization mode. The optimized MRM transitions and compound-specific parameters for Eletriptan and this compound are detailed in Table 2.

Table 2: Mass Spectrometry Parameters

| Parameter | Eletriptan | This compound (Internal Standard) |

| Precursor Ion (m/z) | 383.2[1] | 386.2 |

| Product Ion (m/z) | 84.3[1] | 84.3 |

| Declustering Potential (V) | 65 | 75 (starting point based on similar compounds) |

| Collision Energy (V) | 35[1] | 35 (starting point based on similar compounds) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Eletriptan and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Eletriptan stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a methanol/water (50:50, v/v) mixture.

-

Calibration Curve and Quality Control (QC) Samples: Spike appropriate amounts of the Eletriptan working standard solutions and a fixed amount of the internal standard working solution into drug-free human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.

Protocol

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the samples for 10 seconds.

-

Add 300 µL of acetonitrile to each sample to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Data Analysis

The quantification of Eletriptan is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Eletriptan in the unknown samples is then determined from the calibration curve using a weighted linear regression analysis.

Method Validation Summary

The analytical method should be validated according to the relevant regulatory guidelines. Key validation parameters include:

-

Linearity: The method should be linear over a defined concentration range.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification).

-

Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of Eletriptan and this compound in blank plasma samples.

-

Matrix Effect: The ionization of the analyte and internal standard should not be significantly suppressed or enhanced by the plasma matrix.

-

Recovery: The extraction efficiency of the method should be consistent and reproducible.

-

Stability: The stability of Eletriptan in plasma should be evaluated under various storage conditions (freeze-thaw, short-term, and long-term).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Eletriptan in human plasma.

References

Application Notes and Protocols for the Use of Eletriptan-d3 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals